molecular formula C20H21N3O4 B2633638 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 941946-35-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2633638
CAS No.: 941946-35-6
M. Wt: 367.405
InChI Key: RTCWWYAWEXGZRQ-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide: is a complex organic compound featuring an oxadiazole ring and two aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aromatic substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the dimethoxy and dimethyl groups on the aromatic rings via electrophilic aromatic substitution.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols, amines, or other reduced forms.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: Utilized in biochemical assays to study enzyme activities or protein interactions.

Industry:

    Coatings and Polymers: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

    Sensors: Employed in the fabrication of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Uniqueness: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is unique due to its combination of an oxadiazole ring with dimethoxy and dimethyl-substituted aromatic rings. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Anticancer Activity

The oxadiazole moiety has been extensively studied for its anticancer properties. It has been reported that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism : The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with oxadiazole structures can interact with cellular targets, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In a study evaluating the cytotoxicity of various oxadiazole derivatives, compounds similar to this compound showed IC50 values in the low micromolar range against HeLa and L1210 cell lines .

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated antimicrobial properties. The presence of specific substituents on the oxadiazole ring can enhance antibacterial activity:

  • Broad Spectrum : Research indicates that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlight that electron-donating groups on the aromatic ring improve antimicrobial efficacy .
  • Research Findings : A recent study found that certain 1,3,4-oxadiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory and Antioxidant Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown promise in anti-inflammatory and antioxidant activities:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in cells. This dual action can be beneficial in treating inflammatory diseases .
  • Case Studies : In vitro assays demonstrated that some oxadiazole derivatives significantly reduced inflammation markers in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

Substituent Position Effect on Activity
2-position (Dimethoxy)Enhances anticancer potency
4-position (Dimethyl)Increases antimicrobial efficacy
Amide groupCritical for bioactivity

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)9-12)10-18(24)21-20-23-22-19(27-20)16-8-7-15(25-3)11-17(16)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCWWYAWEXGZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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